molecular formula C14H9Cl B1582455 9-Chloroanthracene CAS No. 716-53-0

9-Chloroanthracene

Cat. No. B1582455
CAS RN: 716-53-0
M. Wt: 212.67 g/mol
InChI Key: KULLJOPUZUWTMF-UHFFFAOYSA-N
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Description

9-Chloroanthracene is a chlorinated anthracene compound used for biochemical research. It is also used as a pharmaceutical intermediate .


Synthesis Analysis

This compound has been prepared by the action of chlorine, t-butyl hypochlorite, 1,3-dichloro-5,5-dimethylhydantoin, or phosphorus pentachloride on anthracene . The present method is a one-step synthesis giving a high yield of this compound from readily available starting materials .


Molecular Structure Analysis

The experimental FT-IR spectral analysis of this compound has been worked out by using density functional theory (DFT). The optimized molecular structure and minimum energy of this compound have been analyzed using DFT/B3LYP functional employing 6-311++G(d,p) basis set .


Chemical Reactions Analysis

This compound (9-ClAnt), an important member of the chlorinated polycyclic aromatic hydrocarbons (ClPAHs), has been demonstrated to show strong direct mutagenic effects. To elucidate the chemical transformations, degradation products, and the capacity to undergo long-range transport of 9-ClAnt in the atmosphere, a theoretical investigation into the oxidation mechanism and kinetics of the NO3-initiated atmospheric transformation of 9-ClAnt was conducted .


Physical And Chemical Properties Analysis

This compound is a solid with a molecular weight of 212.68 g/mol . It appears as a white to light yellow to green powder to crystal . The melting point ranges from 105.0 to 109.0 °C .

Scientific Research Applications

  • Atmospheric Chemistry and Environmental Impact : 9-Chloroanthracene (9-ClAnt) is a chlorinated polycyclic aromatic hydrocarbon with strong direct mutagenic effects. A study by Dang et al. (2015) investigated its oxidation mechanism and kinetics in the atmosphere, particularly its reaction with NO3 radicals. This research provides insights into the chemical transformations and degradation products of 9-ClAnt, crucial for understanding its environmental impact and atmospheric fate (Dang, Shi, Zhang, Hu, & Wang, 2015).

  • Spectral Analysis and Molecular Properties : The vibrational frequencies, molecular structure, and energy levels of this compound have been analyzed using density functional theory (DFT) by Srikanth et al. (2019). Their study also explored its nonlinear optical (NLO) behavior and electron density regions, which are vital for understanding the chemical stability and reactivity of the molecule (Srikanth, Konakanchi, & Prashanth, 2019).

  • Polymerization Processes : Tillman et al. (2007) used photodimers of this compound in the atom transfer radical polymerization of styrene. Their study sheds light on the effects of changing the halogen on the initiating photodimer in polymerization processes, contributing to the development of controlled polymerization techniques (Tillman, Miller, & Roof, 2007).

  • Photodechlorination Studies : Saltiel et al. (2009) explored the photodechlorination of 9,10-dichloroanthracene to this compound, providing valuable insights into the reaction mechanism and intermediates involved in the photoreaction. This study is significant for understanding the photochemical behavior of chlorinated anthracenes (Saltiel, Smothers, Schanze, Charman, & Bonneau, 2009).

  • Microwave-Assisted Cycloaddition Reactions : Sarotti et al. (2006) investigated the cycloaddition reactions of 9-substituted anthracenes, including this compound, with levoglucosenone under microwave irradiation. This research highlights the efficiency of microwave technology in achieving chemical transformations involving this compound (Sarotti, Joullié, Spanevello, & Suarez, 2006).

Mechanism of Action

Target of Action

9-Chloroanthracene, an important member of the chlorinated polycyclic aromatic hydrocarbons (ClPAHs), has been demonstrated to show strong direct mutagenic effects . The primary targets of this compound are the biochemical pathways that it interacts with in the atmosphere .

Mode of Action

The interaction of this compound with its targets involves a gas-phase atmospheric reaction with the NO3 radical in the presence of NOx . This reaction leads to the oxidation of this compound, resulting in various oxidation products .

Biochemical Pathways

The oxidation of this compound affects the atmospheric biochemical pathways. The main oxidation products for the gas-phase reactions of this compound with NO3 radicals include 9-chloroanthracen-yl nitrates, 9-chloroanthracenesdiones, epoxides, dialdehydes, this compound-1,4-dione, anthracene-9,10-dione, 9-chloroanthracen-1-one, 10-chloroanthracen-1-one, 10-chloroanthracen-9-ol and 10-chloro-1-nitroanthracene . These products have downstream effects on the atmospheric biochemical pathways.

Pharmacokinetics

The overall rate constant of the no3 addition reactions is 911 × 10 −13 cm 3 molecule −1 s −1 at 298 K and 1 atm . This rate constant can impact the bioavailability of this compound in the atmosphere.

Result of Action

The molecular and cellular effects of this compound’s action are primarily its strong direct mutagenic effects . The oxidation products of this compound can also have various effects on the atmosphere.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of NOx in the atmosphere can facilitate the gas-phase atmospheric reaction of this compound . The atmospheric lifetime of this compound determined by using NO3 radicals is about 0.61 h , indicating that it can undergo long-range transport in the atmosphere .

Safety and Hazards

9-Chloroanthracene is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing genetic defects .

Future Directions

Further studies are needed to elucidate the chemical transformations, degradation products, and the capacity to undergo long-range transport of 9-Chloroanthracene in the atmosphere . This will help in developing a full understanding of their toxic potential .

Biochemical Analysis

Biochemical Properties

9-Chloroanthracene is involved in various biochemical reactions. It has been demonstrated to show strong direct mutagenic effects

Cellular Effects

This compound has been shown to have significant effects on cells. It is hypothesized to interact with DNA and other cellular components, leading to the generation of reactive oxygen species (ROS). These ROS have the potential to induce oxidative damage in cells, ultimately resulting in cell death . It also has the ability to interact with proteins and lipids, thereby influencing their structure and function .

Molecular Mechanism

The precise mechanism by which this compound operates remains incompletely understood. It is believed to interact with DNA and other cellular components, leading to the generation of reactive oxygen species (ROS). These ROS have the potential to induce oxidative damage in cells, ultimately resulting in cell death .

Temporal Effects in Laboratory Settings

It has been reported that the atmospheric lifetime of this compound determined by using NO3 radicals is about 0.61 hours

Metabolic Pathways

It has been suggested that this compound may interfere with glutathione and amino acid metabolisms

properties

IUPAC Name

9-chloroanthracene
Source PubChem
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InChI

InChI=1S/C14H9Cl/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KULLJOPUZUWTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl
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DSSTOX Substance ID

DTXSID20221831
Record name Anthracene, 9-chloro-
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Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow solid; [Sigma-Aldrich MSDS]
Record name 9-Chloroanthracene
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CAS RN

716-53-0, 26779-04-4
Record name 9-Chloroanthracene
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Record name Anthracene, 9-chloro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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